4-吡啶甲酰胺,3-氰基-1,2-二氢-6-甲基-2-氧代-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

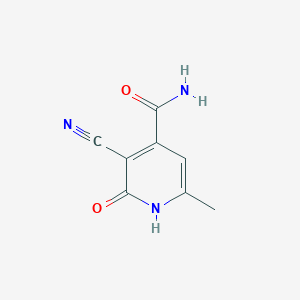

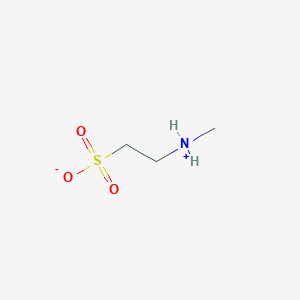

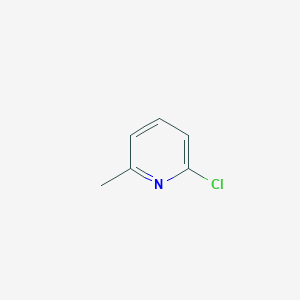

4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- (4-Pyridinecarboxamide) is a heterocyclic compound belonging to the pyridinecarboxamide family. It is a colorless solid that is soluble in water and organic solvents. 4-Pyridinecarboxamide is an important building block in organic synthesis and has found a wide range of applications in pharmaceuticals, agrochemicals, and materials science.

科学研究应用

立体化学和药理学特征改进

基于与 4-吡啶甲酰胺,3-氰基-1,2-二氢-6-甲基-2-氧代- 结构相似的吡咯烷-2-酮药效基团的类似物研究表明,这些化合物的立体化学对其药理学特性起着重要作用。例如,苯甲酰胺的立体异构体因其认知增强能力和治疗与神经系统疾病相关的认知障碍的潜力而受到研究。对这些化合物对映体纯净形式的合成和生物活性探索证明了药理学优势,并且需要从活性较低的异构体中纯化药物物质 (魏因伯格等人,2015).

合成中的杂化催化剂

吡喃嘧啶核心,与 4-吡啶甲酰胺结构密切相关,由于其合成应用和生物利用度,是医药和制药行业的关键前体。吡喃嘧啶支架合成的最新进展利用了杂化催化剂,包括有机催化剂、金属催化剂和纳米催化剂,以有效地开发复杂有机化合物。这种方法拓宽了此类支架在药物开发和先导分子合成中的适用性 (帕马、瓦拉和帕特尔,2023).

烯胺酮和杂环化合物合成

与 4-吡啶甲酰胺结构相似的化合物,如烯胺酮,因其作为杂环和天然产物合成中间体的作用而备受关注。烯胺酮的多功能性,结合了烯胺的亲核性与烯酮的亲电性,促进了合成广泛的杂环化合物,如吡啶、嘧啶和吡咯衍生物。这些化合物在医药化学中具有潜在应用,包括抗惊厥特性 (内格里、卡舍雷斯和卡舍雷斯,2004).

基于 1,3,4-恶二唑的衍生物

与 4-吡啶甲酰胺具有结构相似性的 1,3,4-恶二唑衍生物已显示出广泛的生物活性,使其在医药化学中具有重要意义。1,3,4-恶二唑环的独特结构特征促进了与生物系统中各种酶和受体的结合,从而导致多种药用应用。研究重点介绍了开发用于治疗各种疾病的基于 1,3,4-恶二唑的化合物,强调了它们作为治疗剂的潜力 (维尔玛等人,2019).

作用机制

Target of Action

Similar compounds have been reported to target enzymes like bace1, acetylcholinesterase, acc1, sulfide:quinone oxidoreductase, mtorc1 and mtorc2, angiotensin ii receptors, clk1/4, and nicotinamide-n-methyl transferase . These targets play crucial roles in various biological processes, including redox reactions, neurotransmission, lipid metabolism, cell growth and proliferation, blood pressure regulation, and cellular signaling .

Mode of Action

It’s known that similar compounds interact with their targets to inhibit their activity . This interaction can lead to changes in the biochemical processes that these targets are involved in, potentially altering cellular functions .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its interaction with various targets. For instance, inhibition of enzymes like BACE1, acetylcholinesterase, and mTORC1/mTORC2 can impact the amyloidogenic pathway, cholinergic neurotransmission, and the mTOR signaling pathway, respectively . These changes can have downstream effects on cellular processes such as protein synthesis, cell growth, and neuronal communication .

Result of Action

The compound has been shown to exhibit antiproliferative activity, inhibiting the growth of various cancer cell lines, including lung, colon, brain, melanoma, kidney, and breast cancer cells . This suggests that the compound’s action at the molecular and cellular levels could potentially lead to a decrease in cancer cell proliferation .

生化分析

Biochemical Properties

4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- is involved in the regulation of nervous system and gastrointestinal functions . It maintains normal metabolism of fats, proteins, and amino acids, inhibits the release of free fatty acids, and reduces the blood plasma cholesterol level . It is incorporated into the structure of coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP), which are prosthetic groups of dehydrogenases and are involved in biochemical redox processes in cells .

Cellular Effects

In terms of cellular effects, 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- has been shown to inhibit slightly the growth of various cell lines . These include lung cancer lines (A549/ATCC, NCI-H522, and HOP-62), colon cancer line (HCC-2998), brain cancer line (SNB-19), melanoma lines (UACC-62, SK-MEL-2, and MALME-3M), kidney cancer lines (A498 and UO-31), and breast cancer lines (HS 578T and T-47D) .

Molecular Mechanism

It has been reported that derivatives of this compound have been used as BACE1 inhibitors, acetylcholinesterase reactivators, selective ACC1 inhibitors, sulfide inhibitors such as sulfide:quinone oxidoreductase, dual mTORC1 and mTORC2 inhibitors, angiotensin II receptor antagonists for treating hypertonia, selective Clk1/4 inhibitors, nicotinamide-N-methyl transferase inhibitors, biocatalysts of in situ H2O2 formation to stimulate peroxidase reactions, and antituberculosis agents .

属性

IUPAC Name |

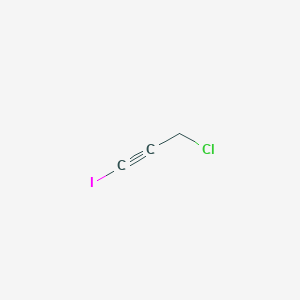

3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-4-2-5(7(10)12)6(3-9)8(13)11-4/h2H,1H3,(H2,10,12)(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFGCBWRVDWTNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299370 |

Source

|

| Record name | 4-pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90110-69-3 |

Source

|

| Record name | NSC129782 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)